![molecular formula C15H13N5OS B2423740 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380182-94-3](/img/structure/B2423740.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a furan ring, and a triazolopyrimidine ring. The InChI string and SMILES notation provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.36. Other physical and chemical properties such as solubility and XLogP3 are not available.Safety and Hazards
The specific safety and hazards associated with this compound are not available in the retrieved data. It’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Future Directions
Thiophene derivatives, like the compound , have been recognized for their potential in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have a wide range of therapeutic applications and attract great interest in both industry and academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity could be a topic of interest for future research .
properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-4-14(20-15(19-10)17-9-18-20)16-6-13-5-12(8-22-13)11-2-3-21-7-11/h2-5,7-9,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMXPHMDIEPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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